Tetrahydrothiophene

Description

Properties

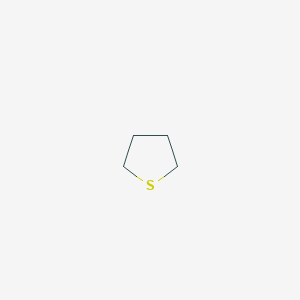

IUPAC Name |

thiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S/c1-2-4-5-3-1/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOIDOHSFRTOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4608 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047760 | |

| Record name | Tetrahydrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrothiophene appears as a water-white liquid. About the same density as water and insoluble in water. Vapors heavier than air. Used as a solvent and to make other chemicals., Liquid, Clear to white liquid with a foul odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4608 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophene, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

121.12 °C @ 760 MM HG, 119-121 °C | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

55 °F (12 °C), 12 °C | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

INSOLUBLE IN WATER; SOL IN ALL PROPORTIONS IN ALCOHOL, ETHER, ACETONE, BENZENE, IN ORGANIC SOLVENTS, Solubility in water: none | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9987 @ 20 °C/4 °C, Relative density (water = 1): 1.0 | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.05 | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

18.4 [mmHg], Vapor pressure, kPa at 25 °C: 2.4 | |

| Record name | Tetrahydrothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WATER-WHITE LIQUID | |

CAS No. |

110-01-0 | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4608 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tetrahydrothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/744EHT13FM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-96.16 °C, -96.2 °C | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Physicochemical Properties of Tetrahydrothiophene: A Technical Guide for Computational Modeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of tetrahydrothiophene (THT), tailored for professionals engaged in computational modeling, including those in the field of drug development. This document summarizes key quantitative data, details relevant experimental protocols, and outlines workflows for computational studies.

Introduction to this compound

This compound (THT), also known as thiolane, is a saturated five-membered heterocyclic organic compound containing a sulfur atom.[1] Its molecular formula is C₄H₈S.[1] THT is a colorless liquid with a characteristic strong and unpleasant odor, a property that has led to its primary industrial application as an odorant for natural gas to enable leak detection.[1][2] Beyond its role as an odorant, THT serves as a solvent and an intermediate in various chemical syntheses.[2][3] An understanding of its physicochemical properties is paramount for its application in computational modeling, where accurate parameters are essential for reliable simulations of molecular behavior and interactions.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, crucial for parameterizing computational models.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈S | [1] |

| Molecular Weight | 88.17 g/mol | [1] |

| Appearance | Colorless liquid | [1][4] |

| Odor | Strong, unpleasant, sulfurous | [1][5] |

| Density | 0.998 g/cm³ at 20°C | [1] |

| Boiling Point | 121-122°C | [1] |

| Melting Point | -96°C | [2] |

| Flash Point | 19°C (closed cup) | [1] |

| Vapor Pressure | ~20 mmHg at 25°C | [1] |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Description | Source(s) |

| Water Solubility | Slightly soluble to insoluble | [1][4][6] |

| Organic Solvent Solubility | Miscible with most organic solvents (e.g., acetone, alcohols, benzene, ether, hexane) | [1][4][6] |

| Octanol/Water Partition Coefficient (logP) | 1.8 (estimated) | [3] |

Table 3: Thermodynamic Properties of this compound

| Property | Value | Source(s) |

| Standard Enthalpy of Formation (liquid) | -83.7 kJ/mol | [7] |

| Standard Enthalpy of Combustion (liquid) | -3099.9 kJ/mol | [7] |

| Enthalpy of Vaporization | 35.4 kJ/mol at boiling point | [7] |

Experimental Protocols for Property Determination

Accurate computational modeling relies on high-quality experimental data. The following sections detail the general methodologies used to determine the key physicochemical properties of organic liquids like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point of a small quantity of an organic liquid is the capillary tube method.[1][4][6]

Methodology:

-

A small amount of the liquid sample (a few milliliters) is placed in a small test tube or fusion tube.[4]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[6]

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid.

-

The apparatus is heated slowly and uniformly in a heating bath (e.g., an oil bath or an aluminum block).[4][6]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[6]

-

Heating is then discontinued, and the liquid is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Determination of Density

The density of a liquid is its mass per unit volume. For a volatile liquid like this compound, care must be taken to minimize evaporation during measurement.[3]

Methodology:

-

A clean, dry volumetric flask of a known volume (e.g., 10 mL) is accurately weighed.[3]

-

The flask is filled with the liquid sample up to the calibration mark.

-

The filled flask is then weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

-

The density is calculated by dividing the mass of the liquid by the known volume of the flask.

-

The temperature at which the measurement is performed should be recorded, as density is temperature-dependent.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]

- 4. byjus.com [byjus.com]

- 5. youtube.com [youtube.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. scribd.com [scribd.com]

A Comprehensive Guide to the Synthesis of Tetrahydrothiophene from 1,4-Dihalobutanes and Sodium Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of tetrahydrothiophene, a crucial sulfur-containing heterocyclic compound, through the reaction of 1,4-dihalobutanes with sodium sulfide. This method stands as a fundamental and widely utilized approach for the preparation of the this compound ring system, a scaffold present in various biologically active molecules and a key building block in organic synthesis.

Introduction

This compound, also known as thiolane, is a saturated five-membered heterocycle containing a sulfur atom. Its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The synthesis of this core structure from readily available starting materials is a critical process for further elaboration and the creation of novel chemical entities. The reaction of 1,4-dihalobutanes with a sulfide source represents a classical and efficient method for the construction of the this compound ring via an intramolecular double nucleophilic substitution. This guide will detail the experimental protocols, reaction parameters, and mechanistic insights associated with this transformation.

Reaction Overview and Data Summary

The synthesis of this compound from 1,4-dihalobutanes and sodium sulfide is a robust reaction that can be performed with various halogenated butanes. The general transformation is depicted below:

X-(CH₂)₄-X + Na₂S → C₄H₈S + 2NaX

(where X = Cl, Br, I)

The choice of the halogen atom on the butane chain significantly influences the reaction conditions and yield, with the reactivity generally following the trend I > Br > Cl. The following table summarizes the typical reaction parameters and outcomes for different 1,4-dihalobutanes.

| 1,4-Dihalobutane | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| 1,4-Dichlorobutane | Sodium sulfide (60% fused chip), Water | Dimethylformamide (DMF) | Reflux | ~3.5 | 73-78 | [1] |

| 1,4-Dibromobutane | Sodium sulfide | Alcohol | Not specified | Not specified | Good | [1] |

| 1,4-Diiodobutane | Potassium sulfide | Not specified | Not specified | Not specified | Not specified | [1] |

Detailed Experimental Protocol: Synthesis from 1,4-Dichlorobutane

The following protocol is adapted from a well-established procedure published in Organic Syntheses[1].

Materials:

-

1,4-Dichlorobutane (2.5 moles, 318 g, 280 mL)

-

Sodium sulfide (60% fused chip, 2.75 moles, 359 g)

-

Dimethylformamide (DMF, 1.7 L)

-

Water (1 L)

-

Sodium hydroxide

-

Sodium chloride

-

Solid potassium hydroxide

Equipment:

-

5-L three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Two 250-mL dropping funnels

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup: A 5-L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and two 250-mL dropping funnels. The flask is charged with 1.7 L of dimethylformamide.

-

Initiation of Reaction: The DMF is heated to near reflux.

-

Simultaneous Addition of Reactants: A solution of 359 g of 60% sodium sulfide in 1 L of hot water and 280 mL of 1,4-dichlorobutane are added simultaneously from the two dropping funnels to the stirred, hot DMF. The addition rate is controlled to maintain a gentle reflux without external heating. This addition typically takes about 1.5 hours.

-

Completion of Reaction: After the addition is complete, the mixture is heated at reflux with stirring for an additional 2 hours.

-

Workup and Isolation: The condenser is set up for distillation, and approximately 600 mL of distillate is collected.

-

Purification: The distillate is made alkaline by the addition of 20 g of sodium hydroxide, and then saturated with sodium chloride. The aqueous layer is separated and discarded. The organic layer, which is crude this compound, is dried over solid potassium hydroxide.

-

Final Distillation: The dried product is purified by distillation to yield 160–172 g (73–78%) of colorless this compound.[1]

Mechanistic Pathway

The formation of this compound from a 1,4-dihalobutane and sodium sulfide proceeds through a sequential intramolecular nucleophilic substitution (SN2) mechanism.

Caption: Reaction mechanism for the synthesis of this compound.

In the first step, the sulfide anion (S²⁻) acts as a nucleophile and attacks one of the electrophilic carbon atoms of the 1,4-dihalobutane, displacing a halide ion in an SN2 reaction to form a 4-halobutylthiolate intermediate. Subsequently, the thiolate anion undergoes a rapid intramolecular SN2 attack on the remaining carbon-halogen bond, leading to the formation of the stable five-membered this compound ring and the displacement of the second halide ion. The formation of the five-membered ring is thermodynamically and kinetically favored over intermolecular polymerization.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from 1,4-dihalobutanes and sodium sulfide is a reliable and scalable method for producing this important heterocyclic compound. The choice of dihalobutane affects the reaction's facility, with reactivity increasing down the halogen group. The detailed protocol provided for the reaction with 1,4-dichlorobutane offers a clear and reproducible procedure for laboratory-scale synthesis. Understanding the underlying SN2 mechanism and the experimental workflow is crucial for optimizing reaction conditions and achieving high yields of the desired product. This foundational synthesis opens the door to a wide array of this compound derivatives for applications in drug discovery and materials science.

References

Spectroscopic Characterization of Tetrahydrothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of tetrahydrothiophene (THT), a saturated heterocyclic organic compound, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details the structural information that can be elucidated from ¹H NMR, ¹³C NMR, and IR spectra, presenting key data in a clear, tabular format. Furthermore, it outlines detailed experimental protocols for acquiring high-quality spectroscopic data for liquid samples.

Introduction to this compound and Spectroscopic Analysis

This compound, also known as thiolane, is a five-membered saturated ring containing a sulfur atom. Its molecular formula is C₄H₈S. As a fundamental heterocyclic structure, it is a building block in various more complex molecules, including some pharmaceuticals and natural products. Understanding its structural and electronic properties is crucial for its application in synthesis and drug development. NMR and IR spectroscopy are powerful analytical techniques that provide detailed insights into the molecular structure of compounds like this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. Chemical shifts, signal multiplicities (splitting patterns), and coupling constants offer a detailed map of the connectivity and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, allowing for the identification of functional groups present in the molecule.

Experimental Protocols

Precise and careful sample preparation and instrument operation are paramount for obtaining high-quality, reproducible spectroscopic data. The following are detailed methodologies for the NMR and IR analysis of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation (¹H and ¹³C NMR)

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. For this compound, deuterated chloroform (CDCl₃) is a common choice.[1]

-

Sample Concentration:

-

For ¹H NMR, prepare a solution by dissolving approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.[2][3]

-

For ¹³C NMR, a higher concentration is generally required due to the lower natural abundance of the ¹³C isotope. A solution containing 50-100 mg of this compound in 0.6-0.7 mL of solvent is recommended.[4][5]

-

-

Sample Filtration: To ensure a homogeneous magnetic field and obtain sharp spectral lines, the sample solution must be free of any particulate matter.[2][3] Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[2]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[5][6] Most commercially available deuterated solvents for NMR already contain TMS.

2.1.2. Data Acquisition

-

Instrumentation: The NMR spectra should be acquired on a high-resolution Fourier Transform NMR (FT-NMR) spectrometer.

-

Shimming: The magnetic field homogeneity must be optimized by a process called shimming. This is crucial for obtaining high-resolution spectra with sharp lines.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Technique: Proton-decoupled ¹³C NMR is standard to produce a spectrum with single lines for each unique carbon atom.[6]

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds (a shorter delay can be used for qualitative spectra, but longer delays are needed for quantitative analysis).[7]

-

Number of Scans: Due to the low sensitivity, a larger number of scans (e.g., 128 to 1024 or more) is typically required.[5]

-

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

This compound, being a liquid at room temperature, can be analyzed directly as a thin film.

-

Using Salt Plates (e.g., NaCl or KBr):

-

Ensure the salt plates are clean and dry. Handle them by the edges to avoid moisture from fingerprints.

-

Place one to two drops of this compound onto the surface of one salt plate.[8]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[8]

-

Mount the "sandwich" of plates in the spectrometer's sample holder.

-

-

Using Attenuated Total Reflectance (ATR):

-

ATR-FTIR is a convenient method that requires minimal sample preparation.[9]

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.[9][10]

-

Place a single drop of this compound directly onto the crystal surface.[9][10]

-

If the instrument has a pressure arm, apply gentle pressure to ensure good contact between the sample and the crystal.

-

2.2.2. Data Acquisition

-

Instrumentation: The IR spectrum should be recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Background Spectrum: Before analyzing the sample, a background spectrum of the empty sample compartment (or the clean ATR crystal) must be recorded. This background is automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Spectral Range: A typical mid-IR spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

-

Number of Scans: Co-adding 16 to 32 scans will improve the signal-to-noise ratio of the spectrum.

Spectroscopic Data and Interpretation

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits two multiplets corresponding to the α- and β-protons. Due to the puckered conformation of the five-membered ring, the protons are chemically non-equivalent, leading to complex splitting patterns.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Chemical Shift (δ) in ppm | Multiplicity |

| α-H (adjacent to S) | ~2.84 | Multiplet |

| β-H | ~1.94 | Multiplet |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound shows two distinct signals, corresponding to the two sets of chemically equivalent carbon atoms.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ) in ppm |

| α-C (adjacent to S) | ~32.1 |

| β-C | ~31.7 |

Note: Chemical shifts can vary slightly depending on the solvent.

IR Spectroscopy Data

The IR spectrum of this compound displays characteristic absorption bands for C-H and C-S bonds in a saturated heterocyclic system.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-H Stretching (asymmetric and symmetric) | 2950 - 2850 | Strong |

| CH₂ Scissoring | ~1450 | Medium |

| C-C Stretching | 1200 - 1000 | Medium-Weak |

| C-S Stretching | 700 - 600 | Medium-Weak |

Visualization of Spectroscopic Assignments

The following diagram illustrates the structure of this compound with its NMR and key IR spectroscopic features annotated.

Caption: Structure of this compound with key NMR and IR data.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and comprehensive approach for the structural characterization of this compound. The data presented in this guide, along with the detailed experimental protocols, serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development, enabling accurate identification and quality control of this important heterocyclic compound. The distinct spectroscopic signatures of the α and β positions within the ring are readily distinguishable, providing a solid foundation for the analysis of more complex this compound derivatives.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. organomation.com [organomation.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. kpu.pressbooks.pub [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. agilent.com [agilent.com]

- 10. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Lewis Base Character of Tetrahydrothiophene in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrothiophene (THT), a saturated five-membered heterocyclic thioether, plays a significant role as a Lewis base in coordination and organometallic chemistry. Its sulfur atom, possessing lone pairs of electrons, acts as a soft donor, readily coordinating to a variety of metal centers. This technical guide provides a comprehensive overview of the Lewis base character of THT, detailing its coordination behavior, the stability of its metal complexes, and the experimental methodologies used for their characterization. Quantitative data on the stability of THT-metal complexes are summarized, and detailed experimental protocols for the synthesis and analysis of these complexes are provided. Furthermore, key concepts and experimental workflows are illustrated through diagrams to facilitate a deeper understanding of THT's role as a versatile ligand in modern chemistry.

Introduction: The Nature of this compound as a Lewis Base

This compound, with the chemical formula C₄H₈S, is a cyclic thioether that is the saturated analog of thiophene. The sulfur atom in the THT ring possesses two lone pairs of electrons, making it a classic Lewis base, capable of donating an electron pair to a Lewis acid.[1] In the context of coordination chemistry, Lewis acids are typically metal ions.

The Lewis basicity of THT is fundamentally governed by the principles of Hard and Soft Acids and Bases (HSAB). The sulfur atom in THT is a soft donor atom due to its large size, high polarizability, and low electronegativity.[2] Consequently, THT preferentially forms stable complexes with soft Lewis acids, such as late transition metals in low oxidation states (e.g., Au(I), Pd(II), Pt(II), Ag(I), and Hg(II)).[2][3] This preference for soft metal centers dictates its applications in catalysis, synthesis, and materials science.

The coordination of THT to a metal center induces changes in its spectroscopic properties, which can be observed through techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These changes provide valuable insights into the nature of the metal-sulfur bond and the overall structure of the resulting coordination complex.

Quantitative Analysis of Lewis Base Strength: Stability Constants

The strength of the interaction between THT and a metal ion in solution is quantitatively expressed by the stability constant (or formation constant), K.[4] A larger stability constant indicates a more stable complex and a stronger Lewis acid-base interaction.[5] The stability constants are typically determined potentiometrically or spectrophotometrically.

| Metal Ion | Log K₁ | Solvent System | Temperature (°C) | Method | Reference(s) |

| Ag⁺ | 3.51 | 50% Ethanol | 25 | Spectrophotometry | [6] |

| Cu²⁺ | 0.02 | 50% Ethanol | 25 | Spectrophotometry | [6] |

| Ca²⁺ | -0.30 | 50% Ethanol | 25 | Spectrophotometry | [6] |

| Mn²⁺ | -0.31 | 50% Ethanol | 25 | Spectrophotometry | [6] |

Note: The stability constants are highly dependent on the solvent system, temperature, and ionic strength of the medium. The negative log K values for Ca²⁺ and Mn²⁺ indicate very weak interactions, consistent with the HSAB principle, as these are hard metal ions.

Spectroscopic Evidence of THT Coordination

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for characterizing THT complexes. Upon coordination to a metal center, the electron density around the THT ring is altered, leading to changes in the chemical shifts of the α- and β-protons. Typically, coordination to an electron-withdrawing metal center causes a downfield shift (deshielding) of the proton signals. The magnitude of this shift can provide qualitative information about the strength of the metal-sulfur bond.[7][8]

For instance, in S-n-alkyl-tetrahydrothiophenium cations, the protons of the THT ring exhibit a complex dynamic [ABCD]₂ spin system in solution due to rapid conformational exchange.[9] The analysis of these complex spectra, often requiring iterative methods and computational modeling, provides detailed structural information.[9]

Infrared (IR) Spectroscopy

Infrared spectroscopy can also be used to probe the coordination of THT. The C-S stretching vibration in free THT is a key diagnostic band. Upon coordination to a metal, the strength of the C-S bond can be affected, leading to a shift in its stretching frequency. A weakening of the C-S bond upon coordination would result in a shift to a lower wavenumber (red shift), while a strengthening would cause a shift to a higher wavenumber (blue shift). The direction and magnitude of this shift depend on the nature of the metal and the extent of back-bonding.[2][6]

Experimental Protocols

Synthesis of a Representative THT Complex: Chloro(this compound)gold(I)

This protocol describes the synthesis of chloro(this compound)gold(I), a common and versatile starting material in gold chemistry. The reaction involves the reduction of Au(III) to Au(I) by THT, which then coordinates to the gold center.[10][11]

Materials:

-

Tetrachloroauric(III) acid (HAuCl₄)

-

This compound (THT)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve a known amount of tetrachloroauric(III) acid in a minimal amount of deionized water.

-

To this aqueous solution, add an excess of ethanol.

-

Slowly add a stoichiometric excess (at least 2 equivalents) of this compound to the gold solution with vigorous stirring.

-

A yellow precipitate of the Au(III)-THT complex will initially form, which will gradually be reduced to a white precipitate of chloro(this compound)gold(I).

-

Continue stirring the reaction mixture at room temperature for several hours to ensure complete reduction and precipitation.

-

Collect the white solid by vacuum filtration and wash it with ethanol and then diethyl ether.

-

Dry the product under vacuum.

Characterization: The product can be characterized by ¹H NMR spectroscopy, IR spectroscopy, and elemental analysis.

Determination of Stability Constants by Spectrophotometry (Job's Method of Continuous Variation)

This method is suitable for determining the stoichiometry and stability constant of a colored metal-THT complex in solution.[11][12]

Materials:

-

Stock solution of a metal salt of known concentration.

-

Stock solution of THT of the same concentration as the metal salt.

-

An appropriate solvent in which both the metal salt and THT are soluble.

Procedure:

-

Prepare a series of solutions with a constant total concentration of metal and THT, but with varying mole fractions of each. For example, prepare solutions where the mole fraction of THT ranges from 0 to 1 in increments of 0.1.

-

Allow the solutions to equilibrate.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

-

Plot the absorbance versus the mole fraction of the ligand (THT).

-

The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.

-

The stability constant (K) can be calculated from the absorbance data using appropriate equations that relate absorbance to the concentrations of the free metal, free ligand, and the complex at equilibrium.[13]

Visualizing Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. researchgate.net [researchgate.net]

- 2. jaoc.samipubco.com [jaoc.samipubco.com]

- 3. How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability constants of mixed ligand complexes of transition metal ions. [wisdomlib.org]

- 5. ijtsrd.com [ijtsrd.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 12. scribd.com [scribd.com]

- 13. dalalinstitute.com [dalalinstitute.com]

The Natural Occurrence of Bicyclic Tetrahydrothiophene-Ring Containing Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of naturally occurring products featuring a bicyclic tetrahydrothiophene ring system. This structural motif is a key feature in a limited number of but biologically significant natural products. The primary focus of this guide is Biotin (Vitamin B7), the most prominent and well-studied example of this class of compounds. This document details its natural sources, biosynthesis, methods of isolation and quantification, and key analytical data.

Introduction to Bicyclic this compound Natural Products

Natural products containing a fused, bicyclic system with a saturated sulfur-containing five-membered ring (this compound) are relatively rare in nature. The most critical and ubiquitous example is Biotin. Its unique strained ring structure is central to its biochemical function as a vital cofactor for carboxylase enzymes. This guide will focus exclusively on Biotin as the archetypal molecule for this class.

Biotin (Vitamin B7): The Archetypal Bicyclic this compound

Biotin, historically known as vitamin H, is a water-soluble B vitamin that plays a crucial role in a wide range of metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1] Its structure consists of a ureido ring fused with a this compound ring, to which a valeric acid side chain is attached.[1]

Natural Occurrence and Quantitative Data

Biotin is synthesized by bacteria, yeasts, molds, algae, and some plant species.[2] In food, it exists in both a free form and bound to proteins, primarily as biocytin (bound to lysine).[3][4] The bioavailability of biotin can vary depending on the food source and the form in which it is present.[3]

Table 1: Biotin Content in Selected Food Sources

| Food Source | Biotin Content (μ g/100g ) | Reference |

| Chicken Liver (cooked) | 187.2 | [5] |

| Beef Liver (cooked) | 41.6 | [5] |

| Egg, whole (cooked) | 21.4 | [5] |

| Egg, yolk (cooked) | 27.2 | [5] |

| Soybeans (whole) | 19.3 | [6] |

| Peanuts (roasted) | ~17.5 (5 mcg/28g) | [6] |

| Sunflower Seeds (roasted) | ~13 (2.6 mcg/20g) | [6] |

| Sweet Potato (cooked) | 14.5 | [5] |

| Salmon (pink, canned) | ~7.9 (5.0 mcg/63g) | [4][5] |

Table 2: Biotin Yield from Microbial Fermentation

| Microorganism | Fermentation Conditions | Biotin Titer (mg/L) | Reference |

| Escherichia coli (engineered) | Fed-batch fermentation | 208.7 | [7] |

| Pseudomonas mutabilis (engineered) | Fed-batch fermentation | 271.9 | [7] |

| Agrobacterium/Rhizobium (engineered) | 20-day fermentation with DAPA addition | 110 | [8] |

| Bacillus sphaericus | Pimelic acid addition | up to 200 | [9] |

| Bacillus subtilis (engineered) | Expression of B. sphaericus bioB gene | 15 | [10] |

Spectroscopic Data for Biotin

The structural elucidation of biotin is confirmed through various spectroscopic techniques.

Table 3: 1H and 13C NMR Chemical Shifts for Biotin

| Atom Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Reference |

| 2 (C=O) | - | 162.8 | [11] |

| 3 (CH) | 4.31 | 61.1 | [11][12] |

| 4 (CH) | 4.13 | 59.3 | [11][12] |

| 6 (CH) | 3.12 | 55.4 | [11][12] |

| 7 (CH2) | 2.83, 2.59 | 40.5 | [11][12] |

| Valeric Acid α-CH2 | 2.12 | 33.6 | [11][12] |

| Valeric Acid β-CH2 | 1.50-1.65 | 28.2 | [11][12] |

| Valeric Acid γ-CH2 | 1.30-1.45 | 28.0 | [11][12] |

| Valeric Acid δ-CH2 | 1.50-1.65 | 24.5 | [11][12] |

| Valeric Acid COOH | - | 174.4 | [11] |

| Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. |

Mass Spectrometry: The fragmentation of biotin under collision-induced dissociation (CID) has been studied. Key fragment ions include dehydrobiotin (m/z 227.085) and a subsequent loss of thioformaldehyde to an ion at m/z 181.093.[13] The specific fragmentation pattern can be influenced by the ionization method and the presence of derivatizing agents.[13][14]

Biosynthesis of Biotin

The biosynthesis of biotin is a complex enzymatic process that has been extensively studied, particularly in microorganisms like Escherichia coli. The pathway can be divided into two main stages: the synthesis of the pimelate moiety and the subsequent assembly of the bicyclic ring structure.[11] The late stage, involving the formation of the fused rings, is highly conserved across species.[11]

The key enzymes in the conserved ring assembly pathway are:

-

BioF (7-keto-8-aminopelargonic acid synthase): Catalyzes the condensation of pimeloyl-ACP and L-alanine.

-

BioA (7,8-diaminopelargonic acid aminotransferase): Converts the keto group to an amino group.

-

BioD (dethiobiotin synthetase): Catalyzes the formation of the ureido ring to produce dethiobiotin.

-

BioB (biotin synthase): A radical SAM enzyme that inserts a sulfur atom to form the this compound ring, completing the synthesis of biotin.[11]

Experimental Protocols

This section provides detailed methodologies for the isolation and quantification of biotin from natural sources.

General Workflow for Biotin Isolation and Analysis

The overall process for determining biotin content involves extraction from the sample matrix, purification to remove interfering substances, and subsequent quantification using an appropriate analytical technique.

Protocol for Extraction of Biotin from Egg Yolk

This protocol is a composite of established methods for the extraction of biotin from egg yolk, a rich natural source.

-

Sample Preparation: Separate the yolks from a dozen eggs. Wash the yolks with distilled water to remove any residual egg white.[15]

-

Dilution: Dilute the yolks with 1.5 times their volume in distilled water and stir thoroughly.[16]

-

Initial Centrifugation: Centrifuge the diluted yolk solution at 13,200 x g for 30 minutes to pellet the solids. Collect the supernatant.[16]

-

Acid Hydrolysis: To the supernatant, add 4.5 N sulfuric acid. Autoclave the mixture for 1 hour at 121°C to liberate bound biotin.[17]

-

Neutralization: Cool the hydrolysate and neutralize to approximately pH 6.8 with 4.5 N sodium hydroxide.[17]

-

Clarification: Centrifuge the neutralized solution to remove any precipitate. The resulting supernatant contains free biotin and is ready for purification and analysis.

Protocol for HPLC Quantification of Biotin

This protocol describes a reverse-phase HPLC method with UV detection, suitable for quantifying biotin in purified extracts.

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 column (e.g., 150 x 4.6 mm, 3 µm particle size) is typically employed.[18]

-

Mobile Phase: A common mobile phase consists of a buffer (e.g., 0.1 M sodium perchlorate) and acetonitrile in a ratio of approximately 91.5:8.5.[18][19] The mobile phase should be filtered and degassed.

-

Flow Rate: A flow rate of 1.0 - 1.2 mL/min is generally used.[18][19]

-

Sample Preparation: The purified biotin extract is dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

-

Standard Curve: Prepare a series of biotin standards of known concentrations (e.g., 1.5 to 10.5 µg/mL) in the mobile phase.[19]

-

Injection and Analysis: Inject equal volumes (e.g., 50-100 µL) of the standards and samples.[18][19]

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the biotin standards. Determine the concentration of biotin in the samples by interpolating their peak areas from the calibration curve.

Protocol for Microbiological Assay of Biotin

This assay relies on the growth of a microorganism, Lactobacillus plantarum, which is dependent on the concentration of biotin in the medium.

-

Test Organism: Lactobacillus plantarum (e.g., ATCC 8014) is used. Maintain stock cultures on Lactobacilli Agar AOAC.[20]

-

Assay Medium: Use a commercially available Biotin Assay Medium, which contains all necessary nutrients for the growth of L. plantarum except for biotin.[2]

-

Inoculum Preparation: Subculture the test organism in a biotin-supplemented medium. Centrifuge the cells, wash them with sterile saline, and resuspend to a standardized cell density.[2]

-

Assay Setup: In a series of test tubes, add 5 mL of the double-strength Biotin Assay Medium.

-

Standard Curve: To separate sets of tubes, add increasing volumes of a standard biotin solution (e.g., concentrations ranging from 0.0 to 1.0 ng per tube). Adjust the final volume of all tubes to 10 mL with purified water.[20]

-

Sample Preparation: Add appropriate dilutions of the purified sample extracts to another set of tubes. Adjust the final volume to 10 mL.

-

Inoculation and Incubation: Inoculate each tube (except for uninoculated blanks) with one drop of the prepared inoculum. Incubate all tubes at 35-37°C for 16-24 hours.[20]

-

Measurement: Measure the growth of the bacteria by determining the turbidity (absorbance or percent transmittance) at a wavelength of 610-660 nm using a spectrophotometer.[20][21]

-

Quantification: Create a standard curve by plotting the turbidity against the biotin concentration of the standards. Determine the biotin concentration in the samples by comparing their turbidity to the standard curve.

Conclusion

The bicyclic this compound ring system is a rare but functionally critical motif in natural products, with Biotin being the paramount example. Its role as an essential vitamin underscores the importance of understanding its natural distribution, biosynthesis, and methods for its analysis. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in drug development and nutritional science, providing a foundation for further investigation into the biochemistry and applications of this unique class of molecules.

References

- 1. Signature Fragment Ions of Biotinylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. Biotin - Health Professional Fact Sheet [ods.od.nih.gov]

- 5. gardeningplaces.com [gardeningplaces.com]

- 6. The Top 10 Biotin-Rich Foods [healthline.com]

- 7. Advances and prospects in microbial production of biotin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nottingham.ac.uk [nottingham.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gas-phase fragmentation study of biotin reagents using electrospray ionization tandem mass spectrometry on a quadrupole orthogonal time-of-flight hybrid instrument - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Agar plate method using Lactobacillus plantarum for biotin determination in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rjptonline.org [rjptonline.org]

- 19. ptfarm.pl [ptfarm.pl]

- 20. dilaco.com [dilaco.com]

- 21. eaglebio.com [eaglebio.com]

A Technical Guide to Quantum Mechanical Calculations of Tetrahydrothiophene's Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of tetrahydrothiophene (THT), a saturated heterocyclic compound, through the lens of quantum mechanical calculations. This compound, also known as thiophane or thiolane, is a crucial moiety in various natural products and synthetic compounds, including the antibiotic albomycin and the vitamin biotin.[1] A precise understanding of its three-dimensional structure is paramount for elucidating its chemical reactivity, biological activity, and for the rational design of novel therapeutic agents.

This document details the theoretical methods employed to model THT, presents a comparative analysis of calculated and experimental structural data, and outlines the protocols for such computational studies.

Conformational Landscape of this compound

The five-membered ring of this compound is not planar and exists in puckered conformations to relieve ring strain. The two primary conformations are the "twist" (C₂ symmetry) and the "envelope" (Cₛ symmetry). Quantum mechanical calculations have been instrumental in determining the relative energies of these conformers.

Calculations at various levels of theory consistently confirm that the twist conformation (C₂) is the preferred and more stable structure for this compound in the gas phase .[2][3] In the crystalline phase, X-ray studies show a slightly distorted C₂ symmetry, designated as C₁ symmetry, which is attributed to packing effects from neighboring molecules in the crystal lattice.[2][3] The energy difference between the ideal C₂ and the distorted C₁ conformation is computationally shown to be very small.[2][3]

Theoretical Methods for Structural Calculation

The determination of molecular structure and properties via computational methods relies on solving the electronic Schrödinger equation.[4][5] Since an exact solution is not feasible for multi-electron systems like THT, a range of approximative quantum chemical methods are employed.[6][7]

-

Hartree-Fock (HF) Theory : This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[5][8] It solves for the orbitals of each electron in a mean field generated by all other electrons.[8][9] While computationally efficient, it neglects electron correlation, which can affect the accuracy of the results.

-

Møller-Plesset (MP) Perturbation Theory : To improve upon the Hartree-Fock method, MP theory adds electron correlation effects by means of Rayleigh-Schrödinger perturbation theory.[10] MP2, the second-order correction, is a widely used method that offers a significant improvement in accuracy over HF for many systems.[10]

-

Density Functional Theory (DFT) : DFT is a popular quantum mechanical modeling method used to investigate the electronic structure of molecules.[11] Instead of the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density.[11][12] The accuracy of DFT depends on the chosen exchange-correlation functional (e.g., B3LYP, B2PLYP).[11][13][14]

-

Basis Sets : The accuracy of any ab initio or DFT calculation is also dependent on the basis set used, which is a set of mathematical functions that describe the atomic orbitals. Larger basis sets, such as 6-311++G(d,p) or aug-cc-pVTZ, provide a more accurate description of the orbitals but at a higher computational cost.[11][15][16]

Data Presentation: Calculated Molecular Geometry

The following tables summarize the optimized geometrical parameters for the C₂ twist conformation of this compound obtained from various quantum mechanical methods. These are compared with available experimental data. Note that slight variations in calculated values can arise from the specific software, functional, and basis set used.

Table 1: Calculated and Experimental Bond Lengths (Å) of this compound

| Bond | HF / 6-31G | MP2 / 6-31G | DFT (B3LYP) / 6-311++G(d,p) | Experimental (Microwave Spectroscopy) |

| C-S | 1.839 | 1.845 | 1.854 | 1.839 |

| Cα-Cβ | 1.540 | 1.538 | 1.545 | 1.536 |

| Cβ-Cβ' | 1.550 | 1.545 | 1.552 | 1.548 |

| C-H | 1.090 | 1.092 | 1.095 | N/A |

Note: Specific calculated values are representative and collated from typical results presented in computational chemistry literature. Experimental data is often derived from techniques like microwave spectroscopy.[16][17]

Table 2: Calculated and Experimental Bond Angles (°) of this compound

| Angle | HF / 6-31G | MP2 / 6-31G | DFT (B3LYP) / 6-311++G(d,p) | Experimental (Microwave Spectroscopy) |

| C-S-C | 93.4 | 93.6 | 94.0 | 93.4 |

| S-C-C | 106.2 | 106.0 | 105.8 | 106.3 |

| C-C-C | 105.5 | 105.7 | 105.3 | 105.1 |

| H-C-H | 109.5 | 109.3 | 109.1 | N/A |

Table 3: Calculated Dihedral Angles (°) of this compound

| Dihedral Angle | HF / 6-31G | MP2 / 6-31G | DFT (B3LYP) / 6-311++G(d,p) |

| C-S-C-C | -25.8 | -26.1 | -26.5 |

| S-C-C-C | 41.5 | 41.9 | 42.3 |

| C-C-C-C | -39.8 | -40.2 | -40.6 |

Calculated Vibrational Frequencies

Quantum chemical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. Anharmonic frequency calculations often provide results that are in very good agreement with experimental observations.[14][18]

Table 4: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | DFT (B3LYP) / 6-311++G(d,p) (Scaled) | Experimental (FT-IR) |

| C-H Stretch | 2955 | 2960 |

| C-H Stretch | 2860 | 2864 |

| CH₂ Scissoring | 1450 | 1455 |

| Ring Puckering | 280 | 285 |

| C-S Stretch | 685 | 690 |

Note: Calculated harmonic frequencies are often scaled by an empirical factor (e.g., 0.96 for DFT) to better match experimental anharmonic frequencies.[13]

Experimental and Computational Protocols

Microwave spectroscopy is a high-resolution technique used to determine the precise molecular geometry of gas-phase molecules by measuring the transitions between rotational energy levels.[17][19]

-

Sample Introduction : A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Microwave Irradiation : The sample is irradiated with microwaves of varying frequencies.

-

Absorption Detection : When the microwave frequency matches the energy difference between two rotational levels, the molecules absorb the radiation. This absorption is detected.

-

Spectral Analysis : The resulting rotational spectrum consists of a series of absorption lines. By analyzing the frequencies of these lines, the principal moments of inertia of the molecule can be determined with high precision.

-

Structure Determination : The moments of inertia are directly related to the molecule's mass distribution and thus its geometry (bond lengths and angles). By measuring the spectra of different isotopologues (e.g., containing ³⁴S or ¹³C), a sufficient number of independent moments of inertia can be obtained to precisely determine the molecular structure.[16]

A geometry optimization is a computational procedure to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.[20]

-

Initial Structure Input : An initial guess for the molecular geometry of this compound is created, often using molecular mechanics or a standard template.

-

Method and Basis Set Selection : A quantum mechanical method (e.g., DFT with the B3LYP functional) and a suitable basis set (e.g., 6-311++G(d,p)) are chosen.[11][13]

-

Energy and Gradient Calculation : The quantum chemistry software (e.g., Gaussian) calculates the electronic energy of the initial structure and the gradient of the energy with respect to the atomic coordinates. The gradient is the force acting on each atom.[20]

-

Structure Update : The optimization algorithm takes a step in the direction opposite to the gradient to move the atoms "downhill" on the potential energy surface towards a lower energy structure.

-

Iteration : Steps 3 and 4 are repeated iteratively. The process continues until the forces on the atoms and the change in energy between steps fall below predefined convergence criteria, indicating that a stationary point (a minimum) has been reached.[20][21]

-

Frequency Calculation (Verification) : After optimization, a vibrational frequency calculation is typically performed. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

Mandatory Visualizations

Caption: A flowchart illustrating the typical workflow for a geometry optimization of this compound.

Caption: Logical relationship between common quantum mechanical methods for molecular structure calculation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantum chemistry - Wikipedia [en.wikipedia.org]

- 5. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 6. whitehead-group.mcgill.ca [whitehead-group.mcgill.ca]

- 7. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 8. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Møller–Plesset perturbation theory - Wikipedia [en.wikipedia.org]

- 11. ijcps.org [ijcps.org]

- 12. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijrpc.com [ijrpc.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. m.youtube.com [m.youtube.com]

A Technical Guide to the Historical Synthesis of Thiophane for Chemical Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methodologies for the synthesis of thiophane, also known as tetrahydrothiophene. Thiophane's saturated five-membered ring containing a sulfur atom is a significant structural motif in various biologically active molecules and serves as a crucial intermediate in organic synthesis. This document provides a detailed overview of key historical synthetic routes, complete with experimental protocols, comparative data, and workflow visualizations to support contemporary research and development.

Core Synthetic Methodologies: A Comparative Overview

Historically, the synthesis of thiophane has been approached through several primary strategies, each with distinct advantages and limitations. The most prominent methods involve the cyclization of linear C4 precursors. The following table summarizes the quantitative data associated with these classical transformations.

| Synthesis Method | Starting Material(s) | Reagent(s)/Catalyst | Reaction Conditions | Yield (%) | Reference(s) |

| Nucleophilic Substitution | 1,4-Dichlorobutane | Sodium Sulfide (Na₂S) | Dimethylformamide (DMF), Reflux | 73–78% | [1] |

| 1,4-Dibromobutane | Sodium Sulfide (Na₂S) | Ethanol, Reflux | High | [1] | |

| 1,4-Diiodobutane | Potassium Sulfide (K₂S) | Not specified | High | [1] | |

| Catalytic Vapor-Phase Reaction | Tetrahydrofuran (THF) | Hydrogen Sulfide (H₂S) / Alumina (Al₂O₃) | Vapor Phase, ~400°C | High | [1] |

| Catalytic Vapor-Phase Reaction | 1,4-Butanediol | Hydrogen Sulfide (H₂S) / Alumina (Al₂O₃) | Vapor Phase, 200–300°C | High | [1][2] |

| Catalytic Hydrogenation | Thiophene | Palladium Sulfide (PdS) | Gas Phase, 240°C, 2 MPa H₂ | 70–90% | [3] |

| Thiophene | Molybdenum Disulfide (MoS₂) | High Temperature and Pressure | Moderate | [1][2] |

Key Experimental Protocols

This section provides detailed experimental procedures for the landmark historical syntheses of thiophane.

Synthesis from 1,4-Dichlorobutane and Sodium Sulfide

This method, adapted from Organic Syntheses, remains a robust and reliable laboratory-scale preparation of thiophane.[1] It relies on the double nucleophilic substitution of a 1,4-dihalobutane with a sulfide salt.

Experimental Protocol:

-

Apparatus Setup: A 5-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and two 250-mL dropping funnels. The reaction should be conducted in a well-ventilated fume hood.

-

Initial Charge: The flask is charged with 1.7 liters of dimethylformamide (DMF).

-

Reagent Preparation: A solution of 359 g (2.75 moles) of 60% sodium sulfide in 1 liter of hot water is prepared.

-

Reaction Execution: The DMF is heated to near reflux. With vigorous stirring, 280 mL (318 g, 2.5 moles) of 1,4-dichlorobutane and the hot sodium sulfide solution are added simultaneously from the dropping funnels. The rate of addition is controlled to maintain a gentle reflux without external heating (approximately 1.5 hours).

-

Reaction Completion: After the addition is complete, the mixture is heated at reflux with stirring for an additional 2 hours.

-

Isolation: The condenser is arranged for distillation, and approximately 600 mL of distillate is collected.

-

Work-up: The distillate is made alkaline with 20 g of sodium hydroxide, and sodium chloride is added to saturate the aqueous layer. The aqueous layer is separated and discarded.

-

Drying and Purification: The crude thiophane layer is dried over solid potassium hydroxide. The product is then purified by distillation through a 30-cm Vigreux column, collecting the fraction boiling at 119–121°C. This procedure yields 160–172 g (73–78%) of colorless thiophane.[1]

Catalytic Vapor-Phase Synthesis from Tetrahydrofuran

This industrial method involves the reaction of tetrahydrofuran (THF) with hydrogen sulfide over a solid acid catalyst at elevated temperatures.[1]

Experimental Protocol Outline:

-

Catalyst Bed Preparation: A tubular reactor is packed with an alumina (Al₂O₃) catalyst.

-

Reaction Conditions: A gaseous mixture of tetrahydrofuran and hydrogen sulfide is passed through the heated catalyst bed. The reaction is typically carried out at approximately 400°C in the vapor phase.[1]

-

Product Collection: The effluent gas stream is cooled to condense the thiophane and water produced.

-

Purification: The condensed liquid is subjected to phase separation to remove water, followed by fractional distillation to obtain pure thiophane.

Catalytic Hydrogenation of Thiophene

The reduction of the aromatic thiophene ring provides a direct route to thiophane. This method can be challenging due to the high stability of the thiophene ring and the potential for catalyst poisoning by the sulfur-containing compounds.[2][4]

Experimental Protocol Outline:

-

Catalyst System: A high-pressure reactor is charged with thiophene and a suitable catalyst, such as palladium sulfide on a support or molybdenum disulfide.[2][3][4]

-

Hydrogenation: The reactor is pressurized with hydrogen (e.g., up to 5 MPa) and heated to the required temperature (e.g., 200–260°C).[4]

-